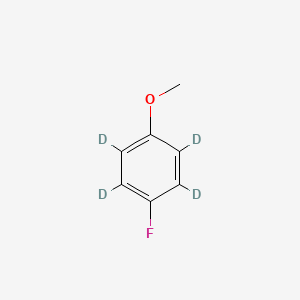
4-Fluoroanisole-2,3,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroanisole-2,3,5,6-d4 is a deuterated derivative of 4-Fluoroanisole, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound has the molecular formula C7H3D4FO and a molecular weight of 130.15 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a solvent such as dimethylformamide (DMF). The reaction is typically carried out under heating and stirring conditions to yield 4-Fluoroanisole . For the deuterated version, deuterated reagents and solvents are used to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of 4-Fluoroanisole-2,3,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoroanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid .
Wissenschaftliche Forschungsanwendungen
4-Fluoroanisole-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food
Wirkmechanismus
The mechanism of action of 4-Fluoroanisole-2,3,5,6-d4 depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. In metabolic studies, the stable isotope labeling allows researchers to track the movement and transformation of the compound within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroanisole: The non-deuterated version with similar chemical properties but different isotopic composition.
3-Fluoroanisole: A positional isomer with the fluorine atom at the 3-position instead of the 4-position.
4-Methoxyfluorobenzene: Another name for 4-Fluoroanisole, highlighting the methoxy and fluorine substituents.
Uniqueness
4-Fluoroanisole-2,3,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C7H7FO |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methoxybenzene |
InChI |
InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
VIPWUFMFHBIKQI-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])F)[2H] |
Kanonische SMILES |
COC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)

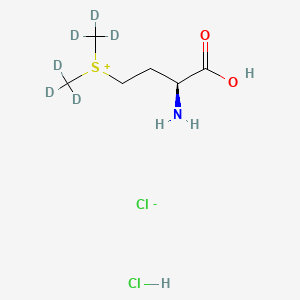
![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)

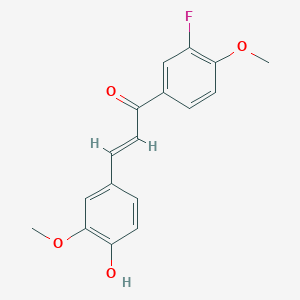

![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
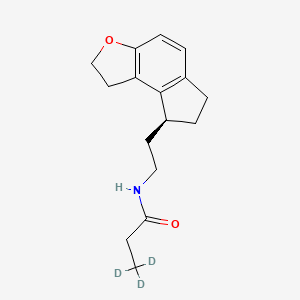
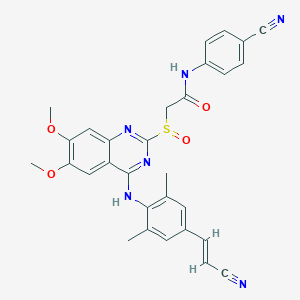

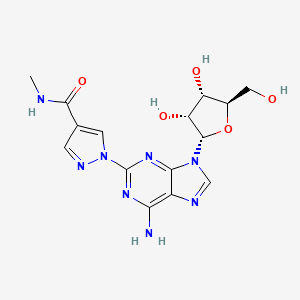
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)

